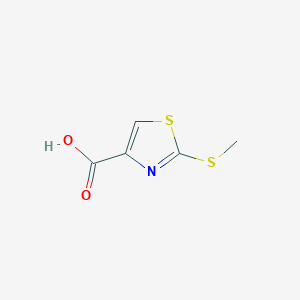

2-(Methylthio)-1,3-thiazole-4-carboxylic acid

Übersicht

Beschreibung

2-(Methylthio)-1,3-thiazole-4-carboxylic acid, also known as MTCA, is a sulfur-containing organic compound that is widely used in various scientific fields. It is a versatile and widely applicable compound, with applications ranging from biochemistry and physiology to organic synthesis. In

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Research on 2-(Methylthio)-1,3-thiazole-4-carboxylic acid derivatives has shown that these compounds can have significant biological activities. A study by Fengyun et al. (2015) found that novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives exhibited good fungicidal activity and antivirus activity, especially against Tobacco Mosaic Virus (TMV) (Fengyun et al., 2015).

Enolate Chemistry and Derivative Synthesis

The work of Cież and Kalinowska-Tłuścik (2012) involved the synthesis of Thiazolo[5,4-d]-thiazole derivatives and 2-Thioxo-1,3-thiazolidine-4-carboxylates. This research highlights the application of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in the creation of novel chemical structures (Cież & Kalinowska‐Tłuścik, 2012).

Methodologies in Synthesis

Mayer, Hartenhauer, and Gruner (1990) explored reactions involving 2-(Methylthio)-1,3-thiazoles, demonstrating methodologies for synthesizing certain derivatives (Mayer, Hartenhauer, & Gruner, 1990).

Structural and Spectroscopic Studies

In a study by Lynch and Mcclenaghan (2004), the structural details of ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate were determined, contributing to a better understanding of the molecular structure and properties of thiazole derivatives (Lynch & Mcclenaghan, 2004).

Microwave-Assisted Synthesis Techniques

Seijas, Vázquez-Tato, and Crecente‐Campo (2008) reported a microwave-assisted synthesis of 2-thiazolines from carboxylic acids and 1,2-aminoalcohols. This illustrates the use of 2-(Methylthio)-1,3-thiazole-4-carboxylic acid in developing efficient synthetic methods (Seijas, Vázquez-Tato, & Crecente‐Campo, 2008).

Chemoselective Thionation-Cyclization

Kumar, Parameshwarappa, and Ila (2013) described the chemoselective thionation-cyclization of enamides mediated by Lawesson's reagent, leading to thiazoles, again showing the chemical versatility of thiazole derivatives (Kumar, Parameshwarappa, & Ila, 2013).

Electronic Structure and Hydrogen Bonding Studies

Singh et al. (2019) conducted a detailed study on the electronic structure, spectral features, and hydrogen bonding of 4-methylthiadiazole-5-carboxylic acid, providing insights into the electronic properties of related thiazole compounds (Singh et al., 2019).

N-Substituted Derivatives

Research by Dovlatyan et al. (2004) on N-substituted 2-amino-4-methylthiazole-5-carboxylic acid derivatives shows the diverse chemical modifications possible with thiazole carboxylic acids (Dovlatyan et al., 2004).

Gamma-Amino Acid Synthesis

Mathieu et al. (2015) reported a chemical route to orthogonally protected 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids, highlighting their potential in mimicking protein secondary structures (Mathieu et al., 2015).

Eigenschaften

IUPAC Name |

2-methylsulfanyl-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5NO2S2/c1-9-5-6-3(2-10-5)4(7)8/h2H,1H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTXGEQDZJYTMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CS1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90649260 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Methylthio)-1,3-thiazole-4-carboxylic acid | |

CAS RN |

907543-75-3 | |

| Record name | 2-(Methylsulfanyl)-1,3-thiazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90649260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(3-chloro-4-fluorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344411.png)

![5-[1-(2,4-difluorophenoxy)ethyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344412.png)

![5-[1-(4-bromophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344413.png)

![5-[1-(2,5-dichlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1344414.png)

![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-N-methylamine](/img/structure/B1344422.png)

![2-[(5-{[(4-bromophenyl)amino]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1344432.png)